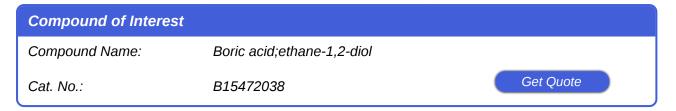


Application Notes and Protocols: Boric Acid-Catalyzed Regioselective Functionalization of Diols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of diols catalyzed by boric acid derivatives. This methodology offers a powerful and environmentally benign alternative to traditional methods, such as those employing organotin reagents, for the selective modification of polyol-containing molecules, including carbohydrates, which are crucial in drug development and various life sciences fields.

Introduction

The selective functionalization of diols, particularly in the context of complex molecules with multiple hydroxyl groups, presents a significant challenge in organic synthesis. Boric and borinic acids have emerged as versatile catalysts that can reversibly interact with cis-1,2- and 1,3-diols to form cyclic boronate esters. This interaction transiently differentiates the reactivity of the hydroxyl groups, enabling highly regioselective acylations, sulfonylations, and alkylations. The reactions are typically characterized by their mild conditions, high yields, and operational simplicity.[1][2][3][4]

Key Applications

• Carbohydrate Chemistry: Selective protection and modification of monosaccharides and oligosaccharides to facilitate the synthesis of complex glycans and glycoconjugates.[5][6]



- Natural Product Synthesis: Regioselective functionalization of polyol-containing natural products to enable the synthesis of analogs for structure-activity relationship (SAR) studies.
- Drug Development: Modification of drug candidates containing diol functionalities to improve their pharmacokinetic and pharmacodynamic properties.
- Asymmetric Synthesis: Enantioselective desymmetrization of meso-diols to generate chiral building blocks.

Data Presentation: Regioselective Functionalization of Diols

The following tables summarize quantitative data for the diarylborinic acid-catalyzed regioselective functionalization of various diol substrates.

Table 1: Regioselective Monoacylation of Diols



Diol Substra te	Acylatin g Agent	Catalyst (mol%)	Solvent	Time (h)	Regiose lectivity (Major: Minor)	Yield (%)	Referen ce
Methyl 4,6-O- benzylide ne-α-D- altropyra noside	Benzoyl chloride	Ph ₂ BOEt (10)	CH ₂ Cl ₂	1	>20:1	95	J. Am. Chem. Soc. 2011, 133, 3724
Methyl 4,6-O- benzylide ne-α-D- glucopyr anoside	Benzoyl chloride	Ph ₂ BOEt (10)	CH ₂ Cl ₂	2	10:1	85	J. Am. Chem. Soc. 2011, 133, 3724
1,2- Cyclohex anediol (cis)	Benzoyl chloride	Ph ₂ BOEt (10)	CH ₂ Cl ₂	0.5	-	98	J. Am. Chem. Soc. 2012, 134, 8260
1,2- Propane diol	Benzoyl chloride	Ph₂BOEt (10)	CH2Cl2	1	1°:2° = 10:1	88	J. Am. Chem. Soc. 2012, 134, 8260

Table 2: Regioselective Monosulfonylation of Diols



Diol Substra te	Sulfonyl ating Agent	Catalyst (mol%)	Solvent	Time (h)	Regiose lectivity	Yield (%)	Referen ce
Methyl α- D- mannopy ranoside	TsCl	Ph₂BOEt (10)	Pyridine	24	>20:1 (3- OTs)	85	J. Am. Chem. Soc. 2012, 134, 8260
Methyl α- L- fucopyra noside	TsCl	Ph₂BOEt (10)	Pyridine	12	>20:1 (3- OTs)	92	J. Am. Chem. Soc. 2012, 134, 8260
cis-1,2- Cyclohex anediol	TsCl	Ph₂BOEt (10)	CH₃CN	12	-	96	J. Am. Chem. Soc. 2012, 134, 8260

Table 3: Regioselective Monoalkylation of Diols



Diol Substra te	Alkylati ng Agent	Catalyst (mol%)	Solvent	Time (h)	Regiose lectivity	Yield (%)	Referen ce
Methyl 4,6-O- benzylide ne-α-D- altropyra noside	BnBr	Ph ₂ BOEt (10)	CH₃CN	16	>20:1	85	J. Am. Chem. Soc. 2012, 134, 8260
1,2- Cyclohex anediol (cis)	BnBr	Ph ₂ BOEt (10)	CH₃CN	16	-	91	J. Am. Chem. Soc. 2012, 134, 8260

Experimental Protocols

Protocol 1: General Procedure for Diarylborinic Acid-Catalyzed Monoacylation of Diols

This protocol is adapted from J. Am. Chem. Soc. 2011, 133, 3724-3727.

Materials:

- Diol substrate (1.0 equiv)
- 2-(Diphenylboranyloxy)ethanamine (Ph₂BOEt) (10 mol%)
- Acyl chloride (1.2 equiv)
- Pyridine (2.0 equiv)
- Dichloromethane (CH2Cl2)

Procedure:



- To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and 2-(diphenylboranyloxy)ethanamine.
- Dissolve the solids in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine to the solution.
- Add the acyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Diarylborinic Acid-Catalyzed Monosulfonylation of Diols

This protocol is adapted from J. Am. Chem. Soc. 2012, 134, 8260-8267.

Materials:

- Diol substrate (1.0 equiv)
- 2-(Diphenylboranyloxy)ethanamine (Ph₂BOEt) (10 mol%)
- p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
- Pyridine



• Dichloromethane (for workup)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and 2-(diphenylboranyloxy)ethanamine.
- Dissolve the solids in anhydrous pyridine.
- Add p-toluenesulfonyl chloride to the solution at room temperature.
- Stir the reaction for the time indicated in Table 2.
- Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into ice-water.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Tris(pentafluorophenyl)borane-Catalyzed Silylation of Diols

While boric acid itself is not commonly used for silylation, the highly Lewis acidic borane, tris(pentafluorophenyl)borane ($B(C_6F_5)_3$), is an effective catalyst for the silylation of alcohols and diols.[7][8][9][10][11] This protocol is based on the general method for silylation of alcohols catalyzed by $B(C_6F_5)_3$.

Materials:

Diol substrate (1.0 equiv)



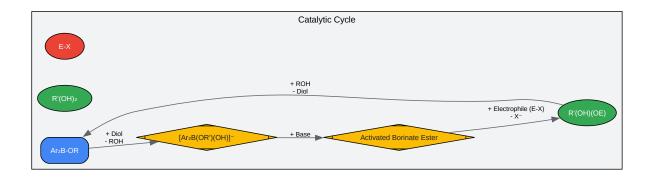
- Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2-5 mol%)
- Hydrosilane (e.g., triethylsilane, 1.1-2.2 equiv)
- Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and tris(pentafluorophenyl)borane.
- Add the anhydrous solvent and stir until all solids are dissolved.
- Add the hydrosilane dropwise to the solution at room temperature.
- Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC/MS. Hydrogen gas evolution will be observed.
- Upon completion, carefully quench the reaction with a few drops of water or saturated aqueous sodium bicarbonate.
- Dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

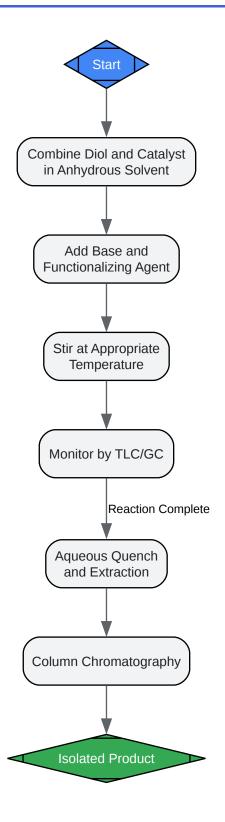




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Caption: Proposed catalytic cycle for borinic acid-catalyzed diol functionalization.

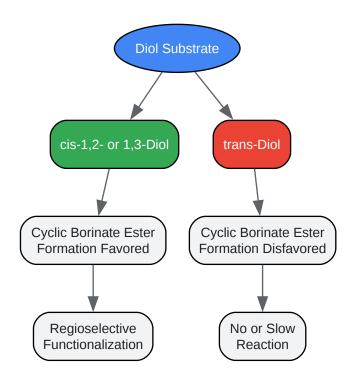




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Caption: General experimental workflow for regioselective functionalization of diols.





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Caption: Logical relationship governing regioselectivity based on diol conformation.

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